

In-depth Technical Guide: 1-isopropyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: 1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B1282759

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-isopropyl-1H-pyrazol-4-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential biological significance based on available literature.

Chemical Properties and Data

1-isopropyl-1H-pyrazol-4-amine (CAS RN: 97421-16-4) is a substituted pyrazole with an isopropyl group at the N1 position and an amino group at the C4 position. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.^[1]

Table 1: Physicochemical Properties of **1-isopropyl-1H-pyrazol-4-amine**

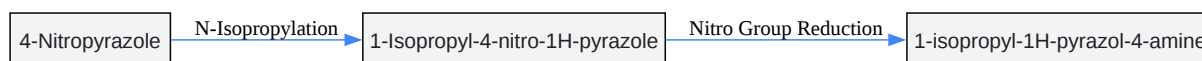
Property	Value	Source
CAS Registry Number	97421-16-4	Santa Cruz Biotechnology[2]
Molecular Formula	C ₆ H ₁₁ N ₃	Santa Cruz Biotechnology[2]
Molecular Weight	125.17 g/mol	Santa Cruz Biotechnology[2]
IUPAC Name	1-propan-2-ylpyrazol-4-amine	BLD Pharm[3]
Synonyms	4-AMINO-1-ISOPROPYL-1H-PYRAZOLE, 1-ISOPROPYLPYRAZOL-4-AMINE	ChemicalBook[4]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in the public domain.

Synthesis

The synthesis of **1-isopropyl-1H-pyrazol-4-amine** is not extensively detailed in peer-reviewed literature as a primary focus. However, a common and effective method for the preparation of N-alkylated 4-aminopyrazoles involves a two-step process: N-alkylation of a 4-nitropyrazole precursor followed by the reduction of the nitro group.

A general synthetic workflow is outlined below, adapted from established methodologies for structurally related compounds.[5]



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Caption: Synthetic workflow for **1-isopropyl-1H-pyrazol-4-amine**.

Experimental Protocols

Protocol 1: N-Isopropylation of 4-Nitropyrazole

This protocol describes the N-isopropylation of 4-nitropyrazole to yield 1-isopropyl-4-nitro-1H-pyrazole.

- Materials:

- 4-Nitropyrazole
- Isopropyl bromide (2-bromopropane)
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

- Procedure:

- To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 1-isopropyl-4-nitro-1H-pyrazole.

Protocol 2: Reduction of 1-isopropyl-4-nitro-1H-pyrazole

This protocol details the reduction of the nitro group to an amine.

- Materials:
 - 1-isopropyl-4-nitro-1H-pyrazole
 - Iron powder (Fe)
 - Concentrated Hydrochloric acid (HCl)
 - Ethanol
 - Saturated sodium bicarbonate (NaHCO_3) solution
 - Dichloromethane (DCM)
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
 - Add iron powder (5.0 eq) to the suspension.
 - Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
 - Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.^[5]
 - Cool the reaction mixture and filter through a pad of celite to remove iron salts.
 - Concentrate the filtrate under reduced pressure.

- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield **1-isopropyl-1H-pyrazol-4-amine**.^[5]

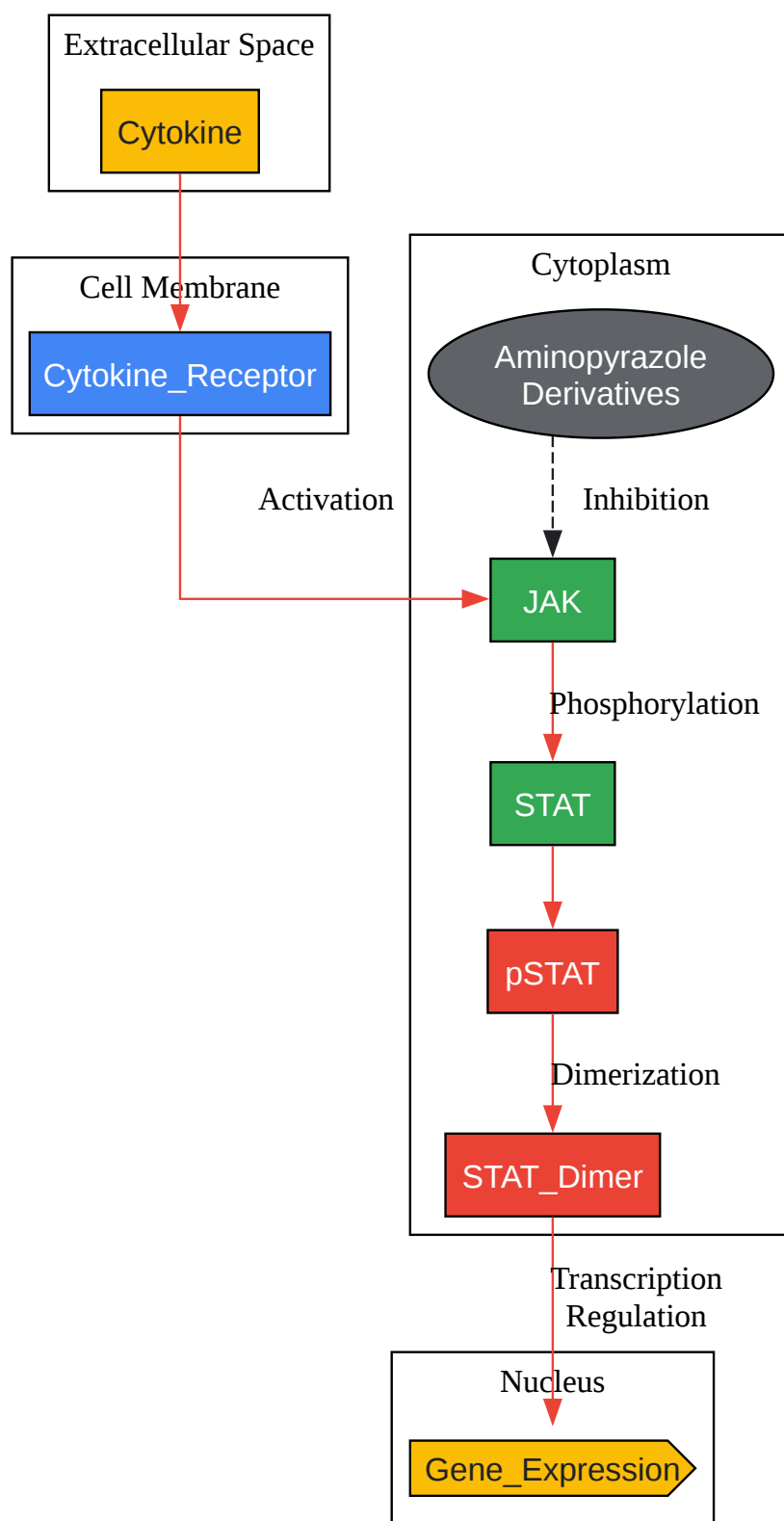
Biological Activity and Potential Applications

While specific quantitative biological data for **1-isopropyl-1H-pyrazol-4-amine** is scarce in publicly available literature, the broader class of aminopyrazole derivatives has been extensively investigated for various therapeutic applications.^{[1][6][7][8][9]} Pyrazole-based compounds are known to be inhibitors of a wide range of kinases.^[8]

Kinase Inhibition

The 4-amino-(1H)-pyrazole scaffold is a key structural motif in the development of potent kinase inhibitors, particularly Janus kinase (JAK) inhibitors.^[10] Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.^{[10][11][12][13]} Derivatives of 4-amino-(1H)-pyrazole have shown potent inhibitory activity against JAK1, JAK2, and JAK3.^[10]

Although no direct inhibition data for **1-isopropyl-1H-pyrazol-4-amine** on specific kinases is available, its structural similarity to known kinase inhibitors suggests it could serve as a valuable building block or a starting point for the design of novel kinase inhibitors.



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Caption: General JAK-STAT signaling pathway and the inhibitory role of aminopyrazole derivatives.

Table 2: Representative Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives (Not **1-isopropyl-1H-pyrazol-4-amine** specifically)

Compound ID	Target Kinase	IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)	Reference
3f	JAK1	3.4	PC-3	Low μM	[10]
JAK2	2.2	HEL	[10]		
JAK3	3.5	K562	[10]		
MCF-7	[10]				
MOLT4	[10]				
11b	-	-	HEL	0.35	[10]
K562	0.37	[10]			
15	CDK2	Ki = 5	A2780	GI ₅₀ = 0.158	[14]

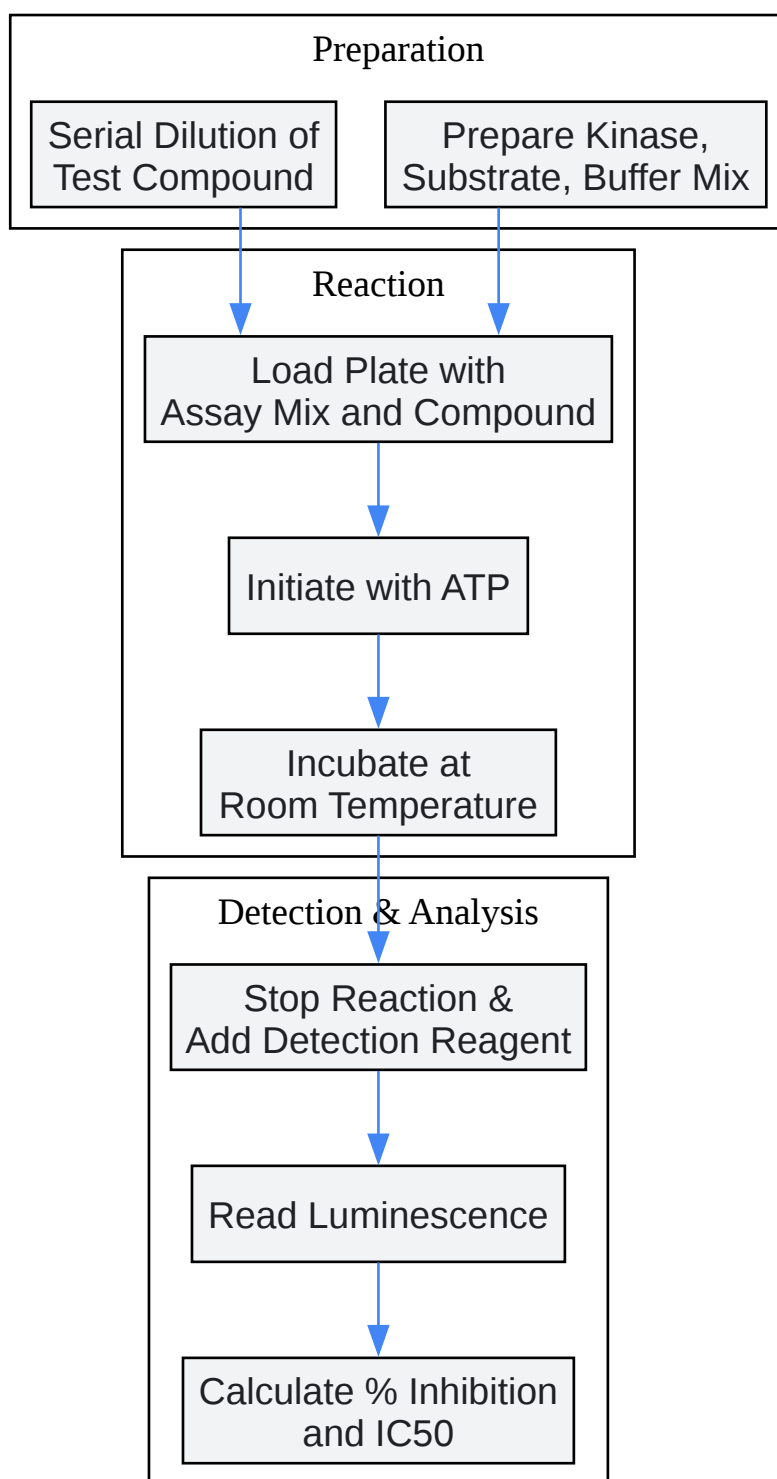
This table provides data for derivatives to illustrate the potential of the scaffold and is not data for **1-isopropyl-1H-pyrazol-4-amine** itself.

General Experimental Protocol for Kinase Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against a purified kinase.

- Objective: To determine the in vitro inhibitory activity of the test compound against a purified kinase.
- Materials:

- Recombinant human kinase
- Peptide substrate
- ATP (Adenosine triphosphate)
- Test compound dissolved in DMSO
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO.
 - Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.
 - Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

1-isopropyl-1H-pyrazol-4-amine is a readily synthesizable molecule that belongs to the pharmacologically significant class of aminopyrazoles. While direct biological data for this specific compound is limited, its structural features strongly suggest its potential as a scaffold or intermediate in the development of novel therapeutics, particularly kinase inhibitors. Further investigation into its biological activity is warranted to fully elucidate its potential in drug discovery.

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